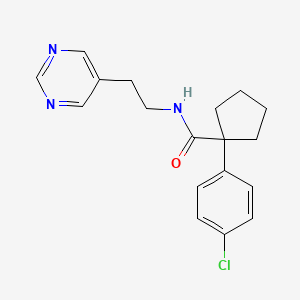
1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cyclopentanecarboxamide derivatives and has been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. In cancer research, 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide has been shown to inhibit the growth and proliferation of several types of cancer cells, including breast, prostate, and lung cancer cells. Inflammation research has shown that 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide can reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. In neurological research, 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-kB pathway. 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide has also been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in the pathogenesis of cancer and inflammation.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide has a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of inflammation, and the improvement of cognitive function. 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising therapeutic strategy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide for lab experiments is its high potency and selectivity, which allows for precise and specific targeting of the desired signaling pathways and enzymes. However, one of the limitations of 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide is its low solubility, which can make it difficult to administer in vivo. Additionally, the high cost of synthesis and the lack of commercial availability of 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide can limit its accessibility for researchers.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide, including the optimization of the synthesis method to improve yield and purity, the development of more effective formulations for in vivo administration, and the identification of new therapeutic applications for the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide and to identify potential drug targets for the treatment of cancer, inflammation, and neurological disorders.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis method has been optimized, and the compound has been shown to have a wide range of biochemical and physiological effects. While there are limitations to its use in lab experiments, 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide has several advantages, including its high potency and selectivity. Further research is needed to fully understand the mechanism of action and to identify new therapeutic applications for this compound.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide involves the reaction of 1-(4-chlorophenyl)cyclopentanecarboxylic acid with 2-aminopyrimidine in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-(2-hydroxyethyl)pyridine to form the final product. The synthesis of 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide has been extensively studied and optimized, and several modifications have been proposed to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(2-pyrimidin-5-ylethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-16-5-3-15(4-6-16)18(8-1-2-9-18)17(23)22-10-7-14-11-20-13-21-12-14/h3-6,11-13H,1-2,7-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMNFIVYGGRBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2856166.png)
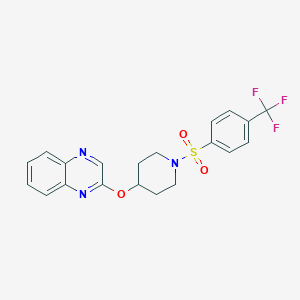

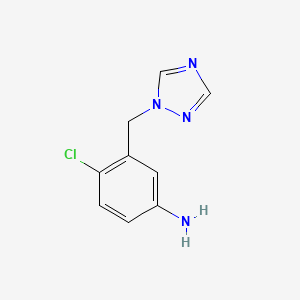
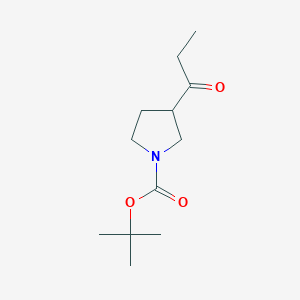
![2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide oxalate](/img/structure/B2856171.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2856173.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide](/img/structure/B2856177.png)
![4-{2-cyano-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide](/img/structure/B2856180.png)
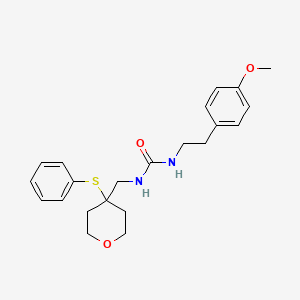
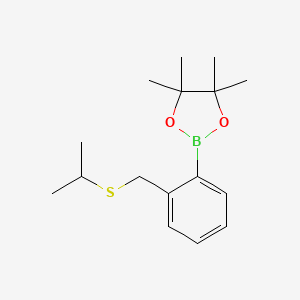
![6-(4,4-dimethyloxazolidine-3-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2856184.png)
![[(4-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2856186.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2856187.png)